3-(2-Phenoxyphenyl)azetidine
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(2-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-15-9-5-4-8-14(15)12-10-16-11-12/h1-9,12,16H,10-11H2 |
InChI Key |
VKQSFDKMBJDWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Phenoxyphenyl)azetidine, can be achieved through various methods. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that have been addressed through recent advancements .
Industrial Production Methods
Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are optimized for large-scale production to meet the demands of various applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Phenoxyphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with various enzymes and receptors in biological systems . These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Key Observations :
- In contrast, electron-withdrawing groups (e.g., fluorine in 3-(3-Fluorophenoxy)azetidine) enhance polarity and metabolic stability .
- Synthetic Complexity : Spiroazetidines () require multi-step cycloadditions, while simpler aryl-azetidines (e.g., ANT-290) are synthesized via straightforward Michael additions .
Physicochemical Properties
Table 2: Physical Properties of Selected Azetidines
Key Observations :
- Boiling Points: Fluorinated derivatives like 3-(3-Fluorophenoxy)azetidine exhibit higher boiling points (230°C) due to dipole interactions, whereas bulkier aryl-substituted azetidines (e.g., spiro compounds) may decompose before boiling .
- Solubility: The phenoxyphenyl group in this compound likely confers solubility in non-polar solvents, similar to spiroazetidines .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Neuroprotection: 3-Aryl-azetidines () show neuroprotective effects via glutamate receptor modulation, suggesting that this compound may share similar pathways .
- Antimicrobial Activity: Phenothiazine-azetidine hybrids () demonstrate broad-spectrum activity, though the phenoxyphenyl group’s role here remains unexplored .
- Structural Complexity : Spiroazetidines () exhibit enhanced stereochemical diversity, which may improve selectivity in biological targets compared to simpler analogs .
Biological Activity
3-(2-Phenoxyphenyl)azetidine is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing ring. This structural feature contributes to its unique reactivity and potential biological activities. The compound has garnered attention for its possible therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C15H15NO
- Molecular Weight : 225.28 g/mol
- Structure : The azetidine ring imparts significant ring strain, which enhances its reactivity compared to other cyclic compounds.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its interactions with specific biomolecules suggest a mechanism that could inhibit microbial growth. The compound's structural characteristics allow it to engage with various enzymes and receptors, potentially leading to significant biological effects.
Anticancer Activity
The anticancer potential of this compound has been a focal point in several studies. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Studies and Research Findings
-
In Vitro Studies :
- In studies involving prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, this compound showed effective cytotoxicity with IC50 values indicating significant antiproliferative activity.
- Comparative analysis with established anticancer agents revealed that this compound could be as effective or more so than some standard treatments.
-
Mechanism of Action :
- The compound's mechanism appears to involve the destabilization of microtubules, similar to other known anticancer agents, which disrupts mitotic processes in cancer cells.
- Molecular docking studies suggest that it binds effectively to target proteins involved in cancer progression, potentially inhibiting their function.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Ring Size | Anticancer Activity (IC50) |
|---|---|---|---|
| 3-(4-Phenoxyphenyl)azetidine | Azetidine | 4 | TBD |
| 1,3,4-Oxadiazoles | Heterocyclic | Varies | IC50 = 0.67 µM (PC-3) |
| Other Azetidines | Varies | Varies | IC50 values vary widely |
Note: TBD indicates that specific data is still being gathered or analyzed.
Research Opportunities
Ongoing research is essential to fully elucidate the biological mechanisms of this compound. Potential areas for further investigation include:
- Expanded In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Combination Therapies : Evaluating the compound's effectiveness in conjunction with other anticancer agents.
- Structural Modifications : Exploring analogs of this compound to enhance potency and selectivity against cancer cells.
Q & A
Q. Non-Pharmacological Applications: What material science uses exist for this compound?
- Answer : Azetidine derivatives serve as monomers in polymer synthesis (e.g., epoxy resins) due to their strain energy, which facilitates ring-opening polymerization. The phenoxyphenyl group adds thermal stability, as demonstrated in thermogravimetric analysis (TGA) .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .
- Advanced Synthetic Routes : Leverage flow chemistry for hazardous intermediates (e.g., azides) to improve safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
